molecular formula C5H7ClO2 B14162643 Ethyl (E)-3-chloroacrylate CAS No. 16491-00-2

Ethyl (E)-3-chloroacrylate

Cat. No.: B14162643
CAS No.: 16491-00-2
M. Wt: 134.56 g/mol
InChI Key: OKMYNYPNNCRXCE-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-3-chloroacrylate (CAS 16491-00-2) is a high-purity chemical reagent of significant interest in biochemical and organic synthesis research. This compound, with the molecular formula C 5 H 7 ClO 2 and a molecular weight of 134.56 g/mol, serves as a specialized substrate and building block . Its primary research application is in enzymology, where it is used as a substrate for studying the mechanism of bacterial cis -3-chloroacrylic acid dehalogenase ( cis -CaaD) . This enzyme is part of a catabolic pathway that breaks down environmental nematocides, and research with this compound helps elucidate bacterial detoxification mechanisms and enzyme kinetics . The (E)- configuration of the molecule is a critical structural aspect that defines its stereospecific interactions in these biological systems. In the context of organic synthesis, this compound is a versatile α,β-unsaturated ester. Its structure, featuring a conjugated system with an electron-withdrawing group and a chlorine substituent, makes it a valuable electrophile for conjugate addition (Michael) reactions and a precursor for other functionalized acrylates . Researchers utilize it to introduce the chloroacrylate moiety into larger molecules, which can be further modified or used in polymer science. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16491-00-2

Molecular Formula

C5H7ClO2

Molecular Weight

134.56 g/mol

IUPAC Name

ethyl (E)-3-chloroprop-2-enoate

InChI

InChI=1S/C5H7ClO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+

InChI Key

OKMYNYPNNCRXCE-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)/C=C/Cl

Canonical SMILES

CCOC(=O)C=CCl

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl E 3 Chloroacrylate

Established Synthetic Routes and Mechanistic Insights

The conversion of acrylic acid derivatives into the corresponding acyl chloride is the cornerstone for producing ethyl (E)-3-chloroacrylate. This transformation is most commonly achieved by treating the carboxylic acid with a suitable chlorinating agent. The choice of reagent and reaction conditions is critical to control the reaction's outcome, particularly to favor the desired (E)-isomer and minimize by-product formation.

The direct chlorination of the acrylic acid backbone is a fundamental approach. Various chlorinating agents have been employed, each with distinct advantages and limitations regarding reactivity, safety, and scalability.

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are among the most common reagents for converting carboxylic acids to acyl chlorides. chemicalbook.com Their primary advantage is the formation of gaseous by-products (SO₂, HCl, CO, CO₂), which simplifies product isolation. chemicalbook.com

The reaction of acrylic acid with thionyl chloride is a known method, though it can sometimes lead to the formation of acid anhydrides as by-products. iharanikkei.net To mitigate this and improve efficiency, continuous production methods have been developed. In one such process, acrylic acid and thionyl chloride are preheated and fed continuously into a reaction vessel, with the resulting acryloyl chloride being removed by rectification. google.com

Oxalyl chloride is often preferred for its milder reaction conditions and high yields. For instance, the reaction of acrylic acid with oxalyl chloride in dichloromethane (B109758) at low temperatures (0–5°C) can produce (E)-3-chloro-acryloyl chloride with yields between 85% and 92%. The use of oxalyl chloride has been shown to provide high yields of α,β-unsaturated carboxylic acid chlorides with minimal formation of difficult-to-separate by-products, which can be an issue with other chlorinating agents like phosgene. google.com

Table 1: Comparison of Thionyl Chloride and Oxalyl Chloride in Acryloyl Chloride Synthesis
Chlorinating AgentTypical SubstrateReaction ConditionsYieldKey Advantages/DisadvantagesReference
Thionyl Chloride (SOCl₂)Acrylic AcidContinuous flow, preheating reactants (75-120°C)High (process-dependent)Advantage: Gaseous by-products. Disadvantage: Potential for anhydride (B1165640) by-products. iharanikkei.net google.com
Oxalyl Chloride ((COCl)₂)Acrylic AcidDichloromethane, 0–5°C85–92%Advantage: High yield, mild conditions, minimal by-products. google.com Disadvantage: Requires strict anhydrous conditions.

Phosphorus pentachloride (PCl₅) is another powerful chlorinating agent used to synthesize acyl chlorides from carboxylic acids. nih.gov The reaction involves treating the acrylic acid derivative with PCl₅, which effectively converts the carboxylic acid group into an acyl chloride. nih.gov The strong phosphorus-oxygen bond formed in the by-product, phosphoryl chloride (POCl₃), helps drive the reaction to completion. chemtube3d.com However, methods using phosphorus-based reagents can sometimes result in product contamination with phosphorus-containing impurities, necessitating additional purification steps. iharanikkei.net While effective, its use in synthesizing acryloyl chlorides has been described as potentially giving poor yields in some contexts. scribd.com

An alternative to traditional chlorinating agents is the use of benzoyl chloride, particularly in a process known as reactive distillation. iharanikkei.netwikipedia.org In this method, acrylic acid is added dropwise to heated benzoyl chloride. iharanikkei.net The resulting acryloyl chloride, having a lower boiling point, is immediately distilled away from the reaction mixture. This technique allows for the synthesis of high-purity acryloyl chloride without the need for a catalyst and avoids contamination from sulfur or phosphorus-based reagents. iharanikkei.net The co-product is benzoic acid. wikipedia.org

Continuous-flow systems have also been applied to broaden the range of usable chlorinating agents and improve process control and safety. wikipedia.org A patented continuous production method for acryloyl chloride utilizes thionyl chloride, where reactants are continuously fed into the system and the product is constantly removed, which helps to minimize the formation of by-products like β-chloropropanoyl chloride. google.com

The synthesis of acyl chlorides from carboxylic acids, regardless of the specific chlorinating agent, proceeds through a common mechanistic framework: nucleophilic acyl substitution.

Nucleophilic acyl substitution is a two-step addition-elimination process. masterorganicchemistry.comlibretexts.org The reaction is initiated by the conversion of the carboxylic acid's hydroxyl group into a better leaving group.

Activation Step : The chlorinating agent (e.g., SOCl₂, (COCl)₂, PCl₅) reacts with the carboxylic acid's hydroxyl group. This converts the -OH, a poor leaving group, into a much better one (e.g., -O-SOCl or a chlorosulfite intermediate for thionyl chloride).

Nucleophilic Attack (Addition) : A chloride ion (Cl⁻), either from the reagent itself or present in the reaction mixture, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative. pressbooks.pub This attack breaks the C=O pi bond and forms a tetrahedral intermediate. pressbooks.pubquora.com

Elimination Step : The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond, which concurrently expels the leaving group (e.g., ClSO₂, HSO₃⁻, or a phosphorus-containing group). masterorganicchemistry.compressbooks.pub

Mechanistic Analysis of Acyl Chlorination Pathways

Transition State Stabilization and E-Configuration Favorability

The preference for the (E)-isomer of 3-chloroacrylates in many synthetic routes is often dictated by the thermodynamics of the transition state. During reactions such as the chlorination of acrylic acid derivatives, the mechanism can proceed via nucleophilic acyl substitution. In this process, the spatial arrangement of the substituents on the developing double bond is crucial. The transition state leading to the (E)-configuration is generally more stable due to reduced steric hindrance. The bulky chlorine atom and the carbonyl oxygen orient themselves in a trans position, which minimizes steric repulsion between these groups. This energetic preference makes the formation of the (E)-isomer the more favorable pathway.

Catalytic Approaches to this compound Synthesis

Catalysis offers efficient and selective pathways for the synthesis of this compound, overcoming the limitations of stoichiometric methods.

Lewis acids are effective catalysts for the chlorination of acrylic acid and its derivatives. wikipedia.orgnumberanalytics.com They function by coordinating to a reactant, thereby increasing its electrophilicity and facilitating the transfer of a chlorine atom. wikipedia.org For instance, a patented method utilizes Lewis acids like zinc oxide (ZnO) or zirconium tetrachloride (ZrCl₄) to catalyze the reaction between acrylic acid and a chlorine source such as phenylchloroform. This process is conducted at high temperatures, and the product is distilled simultaneously to prevent decomposition. The use of a Lewis acid can significantly improve reaction efficiency and yield under optimized conditions. numberanalytics.com

Table 1: Optimized Conditions for Lewis Acid-Catalyzed Chlorination

ParameterValue
CatalystZnO (5 mol%)
Temperature110–130°C
Reaction Time70–90 minutes
Yield78–84%
Data derived from a patented process for producing 3-chloro-acryloyl chloride, a direct precursor.

While the focus is on the (E)-isomer, it is noteworthy that a prominent transition-metal-catalyzed method involving the carbonylation of terminal acetylenes stereospecifically yields (Z)-3-chloroacrylate esters. cmu.eduacs.org This reaction is typically carried out at room temperature under 1 atmosphere of carbon monoxide, using a catalytic amount of palladium(II) chloride (PdCl₂) with cupric chloride (CuCl₂) as a co-catalyst. cmu.eduacs.org Although highly selective for the Z-isomer, related dicarbonylation reactions of terminal acetylenes using PdCl₂ have reported 3-chloroacrylate (B1242026) esters, with a predominance of the E-isomer, as byproducts. cmu.edu The primary reaction provides a simple and effective route to (Z)-3-chloroacrylates with yields ranging from 30% to 72%. cmu.eduacs.org

Table 2: Synthesis of (Z)-3-Chloroacrylate Esters via Palladium-Catalyzed Carbonylation

Acetylene (B1199291) SubstrateAlcoholProductIsolated Yield (%)
PhenylacetyleneMethanol (B129727)Methyl (Z)-3-chloro-3-phenylacrylate72
PhenylacetyleneEthanolEthyl (Z)-3-chloro-3-phenylacrylate70
1-HexyneMethanolMethyl (Z)-3-chloro-2-hexenoate55
1-HexyneEthanolEthyl (Z)-3-chloro-2-hexenoate52
Data from a study on the stereospecific synthesis of (Z)-3-chloroacrylate esters. cmu.eduacs.org

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign catalytic systems. For chlorination reactions, emerging strategies include the use of recyclable, solid-phase catalysts to simplify product purification and reduce waste. google.com For example, polymeric catalysts have been developed for the chlorination of organic acids. google.com Furthermore, there is a growing interest in water-stable Lewis acids, such as rare earth metal triflates, that can function in aqueous media, as well as solvent-free reaction conditions, which contribute to greener synthetic protocols. researchgate.netiupac.org These advancements aim to improve catalyst turnover, reduce energy consumption, and allow for easier separation and recycling of the catalyst. numberanalytics.comresearchgate.net

Transition-Metal-Catalyzed Carbonylation of Terminal Acetylenes for Z-Isomers

Stereoselective Synthesis Strategies for this compound

Controlling the geometry of the double bond is a critical aspect of synthesizing ethyl 3-chloroacrylate.

The choice of solvent can significantly influence the stereochemical outcome of the reaction, particularly the ratio of (E) to (Z) isomers. rsc.org Research has shown that low-polarity solvents, such as toluene (B28343) or a mixture of benzene (B151609) and alcohol, favor the formation of the (E)-isomer. cmu.edu In one study, reacting 3-chloroacrylic acid with thionyl chloride in toluene at a low temperature (−10°C) achieved 98% stereoselectivity for the (E)-isomer. This effect is attributed to the reduced ability of non-polar solvents to stabilize the more polar transition state that leads to the (Z)-product. Conversely, more polar solvents can better stabilize this transition state, potentially leading to a higher proportion of the (Z)-isomer. cmu.edu This demonstrates that solvent polarity is a powerful tool for directing the geometric configuration of the final product.

Asymmetric Catalysis in Chloroacrylate Formation

Asymmetric catalysis is a powerful strategy in organic synthesis for the selective production of a single enantiomer of a chiral molecule. chiralpedia.comnih.gov In the context of chloroacrylates, which can possess chiral centers, the application of chiral catalysts enables the synthesis of enantiomerically enriched products, a critical requirement for applications in pharmaceuticals and materials science. chiralpedia.comsu.se Chiral catalysts, which can be transition metal complexes or small organic molecules (organocatalysts), create a chiral environment that directs the stereochemical outcome of a reaction. indagoochem.comsigmaaldrich.com

A notable example in the field is the use of chiral Lewis acids to catalyze enantioselective reactions involving chloroacrylate derivatives. For instance, a highly enantioselective Diels-Alder cycloaddition has been demonstrated between a β-chloroacrylate and cyclopentadiene. nih.gov This reaction is promoted by a protonated oxazaborolidine, which functions as a chiral and strong Lewis acid catalyst. nih.gov This specific methodology yields the product with high enantioselectivity (greater than 20:1) and in good yield, providing a catalytic enantioselective route to valuable chiral building blocks. nih.gov

The development of such catalytic systems is significant because it allows for the generation of complex chiral molecules from simple, achiral precursors. nih.gov The field of asymmetric catalysis is continually expanding, with ongoing research focused on discovering novel chiral catalysts and ligands to improve efficiency and selectivity in a wide array of chemical transformations. sigmaaldrich.comuclm.es

Control of E/Z Isomer Ratio in Preparative Methods

The geometric configuration of the double bond in ethyl 3-chloroacrylate is crucial, as the E and Z isomers can exhibit different reactivity and properties. Many synthetic preparations of 3-chloroacrylate esters result in a mixture of both E and Z isomers, often with the E isomer being the major product. cmu.edu Consequently, methods to control and direct the stereochemical outcome are of significant interest to synthetic chemists.

Several strategies have been developed to selectively synthesize either the E or Z isomer. The choice of reaction conditions, reagents, and solvent systems plays a pivotal role in determining the E/Z ratio of the final product.

Methods Favoring the (Z)-Isomer:

A highly regio- and stereospecific method for synthesizing (Z)-3-chloroacrylate esters involves the palladium-catalyzed carbonylation of terminal acetylenes. cmu.eduacs.org This reaction is typically carried out at room temperature under one atmosphere of carbon monoxide, using a catalytic amount of palladium(II) chloride and an excess of cupric chloride. cmu.eduacs.org This approach has been shown to produce (Z)-3-chloroacrylate esters with high stereospecificity. cmu.eduacs.org The polarity of the solvent system, such as an alcohol-benzene mixture, has been noted to be an important factor influencing the stereochemistry of the products. cmu.eduacs.org Another palladium-catalyzed method involves the reaction of 1,1-dichloro-1-alkenes with carbon monoxide and various alcohols, which also yields α-chloroacrylates of pure Z configuration in high yields. researchgate.net

Methods Favoring the (E)-Isomer:

The formation of the thermodynamically more stable (E)-isomer is often favored under certain conditions. For instance, the stereochemical outcome can be influenced by solvent polarity. In the synthesis of related chloroacryloyl chlorides, the use of low-polarity solvents like toluene favors the formation of the (E)-isomer. This is attributed to the reduced stabilization of the transition state that leads to the (Z)-isomer.

Furthermore, post-synthesis isomerization can be employed to enrich the desired (E)-isomer. A process has been developed where a mixture of E and Z isomers is treated with a protic or Lewis acid under anhydrous conditions. google.com This treatment selectively precipitates the E isomer as an immonium complex, while the Z isomer in solution isomerizes to the E form, which then also precipitates. Neutralization of this complex yields the final product with a high predominance of the E isomer (>98%). google.com

The control of reaction temperature is another critical factor. In related systems, it has been observed that low-temperature kinetic control can favor the formation of the (Z)-isomer, whereas conducting the reaction at higher temperatures under thermodynamic control can lead to a predominance of the (E)-isomer.

The table below summarizes key findings from studies on the stereoselective synthesis of chloroacrylates.

MethodTarget IsomerCatalyst/ReagentKey ConditionsOutcome
Palladium-Catalyzed CarbonylationZPdCl₂, CuCl₂Terminal acetylenes, CO (1 atm), room temp.Highly regio- and stereospecific formation of the (Z)-isomer. cmu.eduacs.org
Palladium-Catalyzed CarbonylationZPd(0)1,1-dichloro-1-alkenes, CO (1 atm), alcoholHigh yield of pure (Z)-α-chloroacrylates. researchgate.net
Solvent Polarity ControlEThionyl chlorideLow-polarity solvent (e.g., toluene), -10°C98% stereoselectivity for the (E)-isomer in related systems.
Acid-Catalyzed IsomerizationEProtic or Lewis Acid (e.g., HCl)Anhydrous organic solventIsomerization of E/Z mixture to >98% E isomer. google.com

Reactivity and Reaction Mechanisms of Ethyl E 3 Chloroacrylate

Nucleophilic Acyl Substitution Reactions

The ester functional group in Ethyl (E)-3-chloroacrylate allows it to undergo nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent reformation of the carbon-oxygen double bond results in the displacement of the ethoxide leaving group.

Esterification Reactions with Alcohols

This compound can participate in transesterification reactions when treated with another alcohol in the presence of an acid or base catalyst. This equilibrium process involves the substitution of the ethyl group of the ester with the alkyl group of the reacting alcohol. For instance, reacting this compound with methanol (B129727) would yield Mthis compound and ethanol. The reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing one of the products as it forms. science.gov The general mechanism follows the standard path for nucleophilic acyl substitution.

Enzymatic catalysis, for example using lipases like Candida antarctica Lipase B, also provides a method for the transesterification of acrylate (B77674) esters under mild, solvent-free conditions. science.gov

Amidation Reactions with Amines

The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields the corresponding N-substituted (E)-3-chloroacrylamides. Ammonia can also be used to produce the primary amide. The reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on the ester's carbonyl carbon. libretexts.org This is followed by the elimination of ethanol. Typically, two equivalents of the amine are required: one acts as the nucleophile, and the second acts as a base to neutralize the liberated proton. Alternatively, a non-nucleophilic base can be used. researchgate.net

This reaction is a standard method for converting esters to amides. For example, the reaction between this compound and aniline (B41778) would produce N-phenyl-(E)-3-chloroacrylamide.

Anhydride (B1165640) Formation

The formation of an anhydride from this compound is less direct than from its corresponding acyl chloride. However, a plausible route involves a nucleophilic acyl substitution reaction with a carboxylate salt. In this process, a carboxylate anion (R-COO⁻) acts as the nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of the ethoxide ion (EtO⁻) would lead to the formation of a mixed anhydride. This reaction is generally less efficient than using the more reactive (E)-3-chloro-acryloyl chloride as a starting material. google.com

Detailed Mechanistic Pathways of Nucleophilic Attack and Chloride Displacement

This compound possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-1) and the β-carbon (C-3). The reaction pathway depends on the nature of the nucleophile and the reaction conditions.

Attack at the Carbonyl Carbon (Nucleophilic Acyl Substitution): As described in the sections above, nucleophiles like alcohols, amines, and carboxylates can attack the carbonyl carbon. This initiates a classic addition-elimination mechanism . libretexts.org

Addition: The nucleophile adds to the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.

Elimination: The carbon-oxygen double bond reforms, and the weakest base, typically the ethoxide group (-OEt), is expelled as the leaving group. This pathway results in the substitution of the ethoxy group and leaves the vinylic chloride and the C=C double bond intact.

Attack at the β-Carbon (Nucleophilic Conjugate Addition-Elimination and Chloride Displacement): The presence of the electron-withdrawing ester group makes the β-carbon electrophilic and susceptible to attack by certain nucleophiles, particularly soft nucleophiles like enolates or some amines. sorbonne-universite.frmasterorganicchemistry.com This attack leads to a different mechanism that results in the displacement of the chloride ion. nih.govacs.org

Conjugate Addition (Michael Addition): The nucleophile attacks the β-carbon (C-3), leading to the formation of an enolate intermediate where the negative charge is delocalized across the oxygen, C-1, and C-2 atoms.

Elimination: The enolate intermediate collapses, reforming the C=C double bond and expelling the chloride ion from the β-carbon. This sequence is known as a Michael addition-elimination reaction. nih.govacs.org

Therefore, while nucleophilic attack at the carbonyl carbon displaces the ethoxide group, it is the nucleophilic attack at the β-carbon that leads to the displacement of the chloride ion. nih.gov

Addition Reactions and Stereochemical Outcomes

The carbon-carbon double bond in this compound is activated for addition reactions due to conjugation with the carbonyl group.

Michael Additions with Preformed Enolate Ions

This compound is an excellent Michael acceptor, readily reacting with stabilized carbanions like preformed enolate ions. masterorganicchemistry.comlibretexts.org This reaction proceeds via the conjugate addition-elimination pathway described in section 3.1.4, where the enolate adds to the β-carbon, followed by the elimination of the chloride ion. nih.govacs.org

A significant feature of these reactions is that they often proceed with complete retention of the double bond's initial stereochemistry. nih.govacs.org When an enolate reacts with this compound, the resulting product maintains the (E) configuration of the newly formed double bond. acs.org This stereochemical integrity makes the reaction highly valuable for synthesizing specific geometric isomers of dienoic compounds, which are important substructures in various natural products. nih.govacs.org

The reaction of sodium enolates derived from N-propanoyl oxazolidinones with ethyl (E)-3-halopropenoates in a CH₂Cl₂-THF solvent system at low temperatures gives excellent yields of the Michael adduct with high stereocontrol and retention of the (E) configuration. acs.org

Table 1: Examples of Michael Addition-Elimination Reactions

Michael Donor (Enolate Source) Michael Acceptor Key Conditions Product Type Stereochemical Outcome Ref.
Sodium enolate of N-propanoyl oxazolidinone Ethyl (E)-3-iodopropenoate NaH, CH₂Cl₂-THF (9:1), -78 °C Chiral dienoic acid derivative Retention of (E)-configuration acs.org
Sodium enolate of N-propanoyl oxazolidinone Ethyl (E)-3-chloropropenoate NaH, CH₂Cl₂-THF (9:1), -78 °C Chiral dienoic acid derivative Retention of (E)-configuration acs.org
Diethyl malonate enolate This compound Base (e.g., NaOEt) Tri-ester with a C=C double bond Retention of (E)-configuration is expected sorbonne-universite.fr

Regioselectivity and Stereoselectivity in Michael Additions

This compound, as an α,β-unsaturated ester, is an excellent substrate for Michael addition reactions. The regioselectivity of this reaction is governed by the electrophilic nature of the β-carbon (C3), which is activated by the electron-withdrawing effects of both the ester group and the chlorine atom. Nucleophiles preferentially attack this C3 position in a conjugate addition.

Theoretical studies using chemical global and local descriptors support this preference. The local reactivity parameters of asymmetric divinyl compounds, a class to which this compound belongs, indicate a preference for nucleophilic attack at the β-carbon of the activated acrylate unit. rsc.org The presence of the vinyl group in the acrylate system leads to a significant increase in its global reactivity, making it susceptible to attack by various nucleophiles, including secondary amines. rsc.org

Stereoselectivity in Michael additions to substituted acrylates can be high, though it is often dependent on the specific nucleophile and reaction conditions. For instance, in sequential double Michael reactions, which can be seen as an operational equivalent to a Diels-Alder cycloaddition, the stereochemistry of the adduct is tightly controlled. In a related system, the addition of a kinetic lithium enolate to a substituted acrylate acceptor proceeded as a single isomer, demonstrating remarkable stereocontrol. udel.edu The stereochemical outcome is influenced by the formation of the most stable enolate intermediate during the addition process.

Cyclization Reactions Initiated by Addition Pathways (e.g., Alpha-Pyrone Synthesis)

The reactivity of this compound makes it a valuable precursor in cyclization reactions, particularly for the synthesis of heterocyclic scaffolds like α-pyrones (also known as 2-pyrones). These reactions often commence with an addition step, such as a Michael addition or a cycloaddition, which sets the stage for subsequent intramolecular ring closure.

A prominent pathway to α-pyrones is through the Diels-Alder reaction, where the chloroacrylate can act as the dienophile. For example, the Diels-Alder reaction between 4-bromo-3-hydroxy-α-pyrone and methyl 2-chloroacrylate (B1238316) (a close analogue of the ethyl ester) produces an endo-cyclic adduct, which is a key intermediate for further transformations. nih.gov The resulting bicyclic lactone can then undergo a series of reactions, including reduction and oxidation, to yield complex cyclic systems. nih.gov

Another strategy involves the one-pot rearrangement-cyclization of substituted glycidic esters with magnesium halides to produce 4-halo-3-hydroxy-2-pyrones. researchgate.net This process is believed to proceed through nucleophilic addition and subsequent intramolecular cyclization and elimination. researchgate.net Furthermore, gold(I)-catalyzed rearrangements of β-alkynylpropiolactones provide a straightforward route to substituted α-pyrones. organic-chemistry.org These examples highlight how the addition pathways available to this compound can be harnessed to construct the α-pyrone ring system, a core structure in many biologically active natural products. uni-regensburg.debeilstein-journals.org

Hydrolysis and Solvolysis Reactions

Reaction Kinetics of Uncatalyzed Hydrolysis

The hydrolysis of this compound involves the cleavage of the ester bond to yield (E)-3-chloroacrylic acid and ethanol. This reaction can proceed under either acidic or basic conditions. While specific kinetic data for the uncatalyzed hydrolysis of this compound is not extensively detailed in the literature, the principles of ester hydrolysis and the reactivity of related compounds provide insight.

The hydrolysis of related acyl chlorides, such as (E)-3-chloro-acryloyl chloride, is known to be extremely rapid, often completing in under five minutes at room temperature. For esters, the rate of hydrolysis is influenced by the electronic nature of the substituents. The electron-withdrawing chlorine atom at the C3 position enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Studies on the hydrolysis of a series of alkyl chloroformates in water have shown that the reaction mechanism can shift from a bimolecular (SN2-like) to a unimolecular (SN1) pathway depending on the electronic properties of the alkyl group. researchgate.net The bimolecular mechanism typically involves the reversible addition of a water molecule to the carbonyl group, followed by the departure of the leaving group. researchgate.net Given the structure of this compound, its uncatalyzed hydrolysis in pure water is expected to follow a similar bimolecular pathway, with the rate being influenced by the combined electronic effects of the chloro and acrylate functionalities.

Enzyme-Catalyzed Dehalogenation of Chloroacrylates (e.g., cis-3-Chloroacrylic Acid Dehalogenase)

Certain microorganisms can utilize halogenated compounds as a carbon source through enzymatic degradation pathways. nih.gov A key enzyme in this process is cis-3-chloroacrylic acid dehalogenase (cis-CaaD), which catalyzes the hydrolytic dehalogenation of cis-3-chloroacrylic acid to malonate semialdehyde and HCl. nih.govacs.org This enzyme is part of the degradation pathway for the pesticide 1,3-dichloropropene (B49464) in soil bacteria like Pseudomonas pavonaceae. nih.govacs.org

The catalytic mechanism of cis-CaaD has been a subject of detailed investigation, with two primary hypotheses proposed: direct hydration and covalent catalysis.

Initially, a mechanism involving direct hydration was suggested, based on structural and mutagenic studies. nih.govacs.org In this proposed pathway, active site residues Glu-114 and Tyr-103' work to activate a water molecule for a nucleophilic attack on the C3 carbon of the substrate. nih.govpdbj.org The substrate is bound and polarized by interactions with His-28, Arg-70, and Arg-73, while the N-terminal Pro-1 residue acts as a general acid to donate a proton to the C2 carbon, completing the addition of water. acs.orgnih.govpdbj.org

However, subsequent studies, particularly those involving the allene (B1206475) substrate 2,3-butadienoate, provided strong evidence for a covalent catalysis mechanism. acs.orgnih.gov When cis-CaaD was reacted with this allene, the enzyme was inactivated in the presence of a reducing agent (NaBH₄), suggesting the formation of a covalent enzyme-substrate intermediate. acs.orgnih.gov Mechanistic and kinetic experiments are consistent with a pathway where the amino group of the N-terminal Pro-1 acts as a nucleophile, attacking the C3 position of the substrate to form an enamine intermediate. nih.gov Hydrolysis of this enamine or its imine tautomer then releases the product. nih.gov This was the first report of a member of the tautomerase superfamily operating via covalent catalysis, suggesting that the dehalogenation of its natural substrate, cis-3-haloacrylates, may also proceed, at least partially, through this covalent pathway. acs.orgnih.gov

Table 1: Key Active Site Residues of cis-3-Chloroacrylic Acid Dehalogenase and Their Proposed Functions

Residue Proposed Function(s) Reference(s)
Pro-1 Acts as a general acid (in hydration mechanism) or as the key nucleophile forming a covalent enamine intermediate (in covalent catalysis). nih.govpdbj.orgnih.gov
His-28 Binds the substrate's carboxylate group, assisting in substrate binding and polarization. acs.orgnih.govpdbj.org
Arg-70 Binds the substrate's carboxylate group; may act as a proton donor for epoxide ring-opening by inhibitors. acs.orgnih.govpdbj.org
Arg-73 Binds the substrate's carboxylate group, assisting in substrate binding and polarization. acs.orgnih.govpdbj.org
Tyr-103' Activates a water molecule for nucleophilic attack in the proposed hydration mechanism. acs.orgnih.govpdbj.org

| Glu-114 | Activates a water molecule for nucleophilic attack in the proposed hydration mechanism. | nih.govnih.govpdbj.org |

Cis-CaaD exhibits high substrate specificity. Kinetic studies show that the enzyme efficiently processes cis-3-haloacrylates, with a turnover number of approximately 10 s⁻¹, but does not act on the corresponding trans-isomers. nih.gov This specificity is dictated by the precise architecture of the active site. The enzyme also shows activity towards other substrates, such as the allene 2,3-butadienoate, converting it to acetoacetate (B1235776) with kinetic parameters comparable to its natural substrate. nih.gov

The enzyme can be irreversibly inactivated by certain substrate analogues. The acetylene (B1199291) compounds 3-bromo- (B131339) and 3-chloropropiolate are processed by cis-CaaD but act as irreversible inhibitors by covalently modifying the crucial N-terminal Pro-1 residue. nih.gov Similarly, the enzyme is inactivated by (R)-oxirane-2-carboxylate, which also forms a covalent adduct with the Pro-1 nitrogen. nih.govpdbj.org Structural studies of this inactivated complex revealed that the binding mode in the active site positions the (R)-enantiomer, but not the (S)-enantiomer, for the covalent modification, explaining the stereospecificity of the inactivation. pdbj.org The absence of a key residue like His-28 in the related trans-specific dehalogenase (CaaD) may account for why that enzyme is not inactivated by either enantiomer of the oxirane inhibitor. nih.gov

Table 2: Kinetic Parameters for cis-CaaD with Different Substrates

Substrate kcat (s⁻¹) Km (mM) kcat/Km (M⁻¹s⁻¹) Reference(s)
cis-3-chloroacrylate 10.8 ± 0.3 0.22 ± 0.03 4.9 x 10⁴ nih.gov

| 2,3-butadienoate | 12.0 ± 0.6 | 0.67 ± 0.09 | 1.8 x 10⁴ | nih.gov |

Table of Compounds Mentioned

Compound Name
(E)-3-chloro-acryloyl chloride
(E)-3-chloroacrylic acid
(R)-oxirane-2-carboxylate
1,3-dichloropropene
2,3-butadienoate
3-bromo-propiolate
3-chloro-propiolate
4-bromo-3-hydroxy-α-pyrone
Acetoacetate
cis-3-chloroacrylic acid
Ethanol
This compound
Malonate semialdehyde

Applications of Ethyl E 3 Chloroacrylate in Advanced Organic Synthesis

As a Versatile Acylating Agent

While the primary reactivity of ethyl (E)-3-chloroacrylate is often centered on its α,β-unsaturated system, its ester functionality allows it to act as an acylating agent under specific conditions. The acylating potential is typically harnessed by transforming the ester into a more reactive acyl chloride. For instance, (E)-3-chloro-acryloyl chloride, a derivative, is a potent acylating agent used to introduce the (E)-3-chloro-acryloyl moiety onto various nucleophiles.

This acyl chloride readily reacts with alcohols and amines to form the corresponding esters and amides, respectively. Such reactions are fundamental in synthetic chemistry for building more complex molecules. For example, its reaction with amines is a key step in the synthesis of various acrylamide (B121943) derivatives, which are themselves important synthetic intermediates. The high reactivity of the acyl chloride group facilitates nucleophilic acyl substitution, enabling the formation of new carbon-heteroatom bonds under mild conditions.

Building Block for Functionalized Molecules

This compound serves as a valuable C3 synthon, providing a three-carbon backbone that can be readily functionalized. Its conjugated double bond is susceptible to Michael additions, while the chloro-substituent can be displaced by various nucleophiles, and the ester group can be modified, making it a cornerstone for creating diverse and highly functionalized molecules. smolecule.com

Synthesis of Substituted Acrylamide Derivatives

One of the most direct applications of this compound is in the synthesis of N-substituted acrylamide derivatives. This is typically achieved through the reaction of the ester with primary or secondary amines. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the formation of an amide bond and the elimination of ethanol.

This methodology provides a straightforward route to a wide range of acrylamides, which are important structural motifs in many biologically active compounds and are used as monomers in polymer synthesis. nih.govgoogle.com The reaction conditions can often be controlled to favor either direct amidation or a combination of Michael addition and substitution, further expanding the diversity of accessible products.

Table 1: Synthesis of Acrylamide Derivatives

Reactant 1 Reactant 2 Product Class Reference
This compound Primary/Secondary Amines N-Substituted Acrylamides google.com

Incorporation into Peptide Chemistry

In the field of peptide chemistry, the reactive nature of this compound and its derivatives is exploited to modify peptides and proteins. The α,β-unsaturated carbonyl system serves as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues on proteins, such as the thiol group of cysteine. This reactivity is particularly useful for designing covalent inhibitors and chemical probes.

For example, pantetheine (B1680023) analogs functionalized with a β-chloroacrylate moiety have been synthesized to act as chemical probes for trapping catalytic domains within modular biosynthetic enzymes like polyketide synthases (PKS). nih.gov This approach allows for the study of protein-protein interactions and enzyme mechanisms. The ability to introduce this reactive "warhead" into peptide structures is a key strategy in the development of targeted therapeutic agents and research tools. nih.govnih.govpeptide.com

Role in Pharmaceutical Intermediate Synthesis (e.g., Kinase Inhibitors, Antiviral Agents)

The structural motifs derived from this compound are prevalent in a variety of pharmaceutical agents, particularly in the development of kinase inhibitors and antiviral drugs. solubilityofthings.com

Kinase Inhibitors: The acrylamide moiety, readily synthesized from this compound, is a well-established "warhead" for covalent kinase inhibitors. These inhibitors form an irreversible covalent bond with a cysteine residue in the active site of the target kinase, leading to potent and sustained inhibition. This strategy has been successfully employed in the design of inhibitors for various kinases implicated in cancer, such as Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinases (PI3Ks). nih.govmdpi.com The electrophilic nature of the acrylamide's double bond makes it an ideal Michael acceptor for the nucleophilic thiol of the cysteine residue. nih.gov

Antiviral Agents: The versatile reactivity of this compound also finds application in the synthesis of antiviral compounds. For instance, modifications at the 2' and 3' positions of nucleoside analogs, such as remdesivir, are explored to enhance their therapeutic properties. nih.gov The structural framework provided by chloroacrylates can be incorporated into complex nucleoside analogs. Research has shown that chlorinated indole (B1671886) nucleosides, which can be synthesized using related building blocks, exhibit potent activity against viruses like human cytomegalovirus (HCMV). nih.gov The synthesis of these complex molecules often involves multiple steps where acrylate (B77674) derivatives play a crucial role. acs.org

Synthesis of Complex Organic Structures

Beyond its use in creating linear functionalized molecules, this compound is a key precursor for the synthesis of more complex cyclic and heterocyclic structures. Its ability to undergo cycloaddition and cyclocondensation reactions makes it a powerful tool for ring construction.

Preparation of Heterocyclic Compounds

This compound is an excellent starting material for synthesizing a variety of heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals. smolecule.comnih.gov The dual reactivity of the molecule allows for sequential or one-pot reactions with binucleophiles to construct rings.

A prominent application is in the synthesis of pyrazoles. hilarispublisher.com The reaction of β-chloroacrylamides with diazoalkanes can lead to the formation of pyrazolines, which can then be oxidized to pyrazoles. ucc.ieresearchgate.net Alternatively, 1,3-diketones, which can be generated from precursors related to acrylates, react with hydrazine (B178648) to yield pyrazoles. organic-chemistry.org These pyrazole-containing compounds are of significant interest due to their wide range of biological activities. hilarispublisher.comresearchgate.net

Furthermore, this compound and its derivatives are used in the synthesis of other important heterocycles, such as:

Pyrimidobenzothiazoles: Formed through the reaction of ethyl 2-diethoxyphosphoryl-3-chloroacrylate with 2-aminobenzothiazoles. researchgate.net

Dihydropyrimidines: Synthesized from ethyl (E)-3-azidoacrylates, which can be prepared from the corresponding 3-chloroacrylate (B1242026). thieme-connect.com

Indoles and other N-heterocycles: The reactivity of the acrylate system is utilized in various cyclization strategies to build fused heterocyclic systems. chim.it

The versatility of this compound in these transformations underscores its importance as a foundational building block in modern heterocyclic chemistry.

Table 2: Heterocycles Synthesized from this compound Derivatives

Reactant(s) Resulting Heterocycle Reference
β-Chloroacrylamides, Diazoalkanes Pyrazoles/Pyrazolines ucc.ieresearchgate.net
Ethyl 2-diethoxyphosphoryl-3-chloroacrylate, 2-Aminobenzothiazoles Pyrimidobenzothiazoles researchgate.net
Ethyl (E)-3-azidoacrylate (from chloro-precursor), Iminophosphorane Dihydropyrimidines thieme-connect.com

Derivatization to Form Substituted Acrylic Esters (e.g., Decursinol (B1670153) Chloroacrylates)

The inherent reactivity of the acrylate system in this compound makes it an excellent substrate for derivatization. The chlorine atom at the β-position, along with the ester functionality, provides two reactive sites for introducing various substituents, leading to a diverse range of substituted acrylic esters. google.com These derivatives are valuable as monomers for optical materials, intermediates in pharmaceutical manufacturing, and raw materials for surfactants. google.com

A notable example of this derivatization is the formation of chloroacrylate esters from natural products, such as decursinol. Research has explored the synthesis of decursinol chloroacrylates for their potential applications as fungicides. deepdyve.com In these syntheses, the hydroxyl group of decursinol reacts with a chloroacrylic acid derivative, such as cis-3-chloroacrylic acid, often activated by a coupling agent, to form the corresponding ester. deepdyve.com This process highlights the utility of the chloroacrylate moiety in modifying complex natural products to generate new bioactive compounds.

Table 1: Synthesis of Decursinol Chloroacrylate

Reactant 1 Reactant 2 Coupling Agent Product Reference
Decursinol cis-3-Chloroacrylic acid N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) Decursinol Chloroacrylate deepdyve.com

Contribution to Natural Product Synthesis (e.g., Colchicine (B1669291) Derivatives)

This compound and its related chloroacrylic acid counterparts are valuable reagents in the semisynthesis and modification of complex natural products. unige.ch A prominent example is their application in the synthesis of colchicine derivatives. researchgate.net Colchicine is a well-known natural alkaloid used for treating gout, but its high toxicity limits its therapeutic window. qu.edu.qanih.gov Consequently, extensive research has focused on synthesizing derivatives with improved activity and reduced toxicity. qu.edu.qa

In one study, new colchicine derivatives were synthesized by reacting 2-demethylcolchicine (B602061) with various α,β-unsaturated carboxylic acids, including trans-3-chloroacrylic acid. researchgate.net The reaction involves the acylation of the phenolic hydroxyl group on ring A of 2-demethylcolchicine. This modification introduces a Michael acceptor moiety, which can potentially interact with biological targets like tubulin. researchgate.net The synthesis was achieved using a standard esterification protocol with a coupling agent and a catalyst. researchgate.net

Table 2: Synthesis of a Colchicine Chloroacrylate Derivative

Reactant 1 Reactant 2 Reagents Product Yield Reference
2-Demethylcolchicine trans-3-Chloroacrylic acid DIC, DMAP 2-Demethylcolchicine-(E)-3-chloroacrylate 32% researchgate.net

Precursor for Phosphonate (B1237965) Synthesis

The electrophilic nature of this compound makes it a suitable precursor for the synthesis of various organophosphorus compounds, particularly phosphonates. semanticscholar.orgorganic-chemistry.org Phosphonates are important structural motifs found in many biologically active molecules and are used as synthetic intermediates. organic-chemistry.org

In a specific application, a derivative, ethyl 2-diethoxyphosphoryl-3-chloroacrylate, was utilized as a key intermediate in the synthesis of substituted methylidenepyrimidobenzothiazolones. semanticscholar.org This chloroacrylate was prepared via the chlorination of ethyl 2-(diethoxyphosphoryl)-3-hydroxyacrylate using thionyl chloride. semanticscholar.org The resulting ethyl 2-diethoxyphosphoryl-3-chloroacrylate then reacted with 2-aminobenzothiazoles. semanticscholar.org This reaction proceeds through a sequence that ultimately yields 3-diethoxyphosphoryl-4H-pyrimidobenzothiazol-4-ones, demonstrating the role of the chloroacrylate as a crucial building block for complex heterocyclic phosphonates. semanticscholar.org

Table 3: Synthesis of Phosphonate Precursor and Subsequent Reaction

Step Starting Material Reagents Product Application Reference
1 Ethyl 2-(diethoxyphosphoryl)-3-hydroxyacrylate Thionyl chloride (SOCl₂), DMF (cat.) Ethyl 2-diethoxyphosphoryl-3-chloroacrylate Intermediate for phosphonate synthesis semanticscholar.org
2 Ethyl 2-diethoxyphosphoryl-3-chloroacrylate 2-Aminobenzothiazoles, Pyridine, THF 3-Diethoxyphosphoryl-2H-pyrimido[2,1-b] researchgate.netsemanticscholar.orgbenzothiazol-2-ones Heterocyclic phosphonate synthesis semanticscholar.org

Spectroscopic Characterization and Computational Studies of Ethyl E 3 Chloroacrylate

Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic methods are employed to definitively characterize the structure and purity of Ethyl (E)-3-chloroacrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the stereochemistry of this compound. The spatial arrangement of substituents around the carbon-carbon double bond results in distinct signals for the (E) and (Z) isomers. cmu.edu

In ¹H NMR spectroscopy, the coupling constant (J) between the vinylic protons is a key indicator of stereochemistry. For the (E)-isomer, a larger coupling constant, typically in the range of 12–16 Hz, is observed due to the trans relationship of the protons. magritek.com The chemical shifts of the olefinic protons are also informative. cmu.edu The deshielding effect of the carbonyl group and the chlorine atom influences the resonance frequencies of the vinyl protons, causing them to appear at characteristic downfield positions.

¹³C NMR spectroscopy provides further confirmation by revealing the chemical shifts of the carbon atoms. The electronic environment of each carbon in the molecule, including the carbonyl carbon and the carbons of the double bond, can be precisely determined. cmu.edu Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlation between protons, offering definitive proof of the stereochemical arrangement. wordpress.comacs.org

Table 1: Representative NMR Data for this compound

Nucleus Technique Expected Chemical Shift (ppm) Key Feature for (E)-Isomer Confirmation
¹H1D NMRVinylic Protons: DownfieldCoupling constant (J) ≈ 12–16 Hz
¹³C1D NMRCarbonyl Carbon: ~170 ppmDistinct shifts for sp² carbons
¹H-¹H2D NOESYCross-peaksCorrelation between spatially close, non-bonded protons

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is essential for confirming the molecular weight and assessing the purity of this compound. The technique provides a molecular ion peak that corresponds to the compound's calculated molecular weight. cmu.edu

Fragmentation patterns observed in the mass spectrum offer structural verification. Common fragmentation pathways for this molecule include the loss of the ethoxy group, the chlorine atom, or other small fragments, creating a unique fingerprint for identification. kyoto-u.ac.jp When coupled with gas chromatography (GC-MS), this technique allows for the separation of the compound from a mixture and its subsequent identification and quantification, ensuring high purity. cmu.edu Isotopic labeling studies, followed by mass spectrometry analysis, can also be employed to investigate reaction mechanisms.

Table 2: Expected Mass Spectrometry Data for this compound

Technique Measurement Expected Result Purpose
MSMolecular Ion Peak (M+)m/z corresponding to C₅H₇ClO₂Molecular Weight Confirmation
MS/MSFragmentation PatternLoss of -OCH₂CH₃, -ClStructural Elucidation
GC-MSRetention Time & Mass SpectrumSpecific retention time and fragmentationPurity Assessment and Identification

Chromatographic Techniques for Separation and Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a valuable method for separating the (E) and (Z) isomers and for monitoring the progress of reactions. semanticscholar.orgambeed.com

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for both qualitative and quantitative analysis. cmu.eduresearchgate.net The compound can be derivatized, for instance with ethyl chloroformate, to enhance its volatility and improve its chromatographic behavior, allowing for sensitive detection and accurate quantification in complex matrices. researchgate.netmdpi.com Thin-layer chromatography (TLC) can also be used for a quick separation of the E and Z isomers. cmu.edu

Computational Chemistry for Mechanistic and Reactivity Predictions

Computational chemistry provides profound insights into the electronic structure, reactivity, and reaction mechanisms of this compound, complementing experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Transition State Analysis

DFT is also instrumental in analyzing reaction mechanisms by calculating the energies of transition states. researchgate.net This allows for the prediction of reaction pathways and the evaluation of the lability of different bonds within the molecule. researchgate.net By modeling the transition state, researchers can understand the factors that control the stereoselectivity of reactions involving this compound. Various DFT functionals can be employed to model reaction kinetics and provide qualitative agreement with experimental results. researchgate.net

Table 3: Application of DFT in the Study of this compound

DFT Application Calculated Parameters Insight Gained
Electronic StructureBond lengths, bond angles, electron densityUnderstanding of molecular geometry and substituent effects
Transition State AnalysisActivation energies, transition state geometriesPrediction of reaction pathways and stereochemical outcomes
Reactivity DescriptorsElectronegativity, hardnessInsights into chemical reactivity

Molecular Dynamics (MD) Simulations for Reaction Kinetics and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. nih.govnih.gov In the context of this compound, MD simulations can be used to investigate reaction kinetics and the influence of the solvent on reaction pathways. duq.edu

By simulating the motion of the molecule and its surrounding solvent molecules over time, MD can provide a detailed picture of the reaction dynamics. researchgate.net This is particularly useful for understanding how solvent molecules interact with the reactant and transition state, which can significantly impact the reaction rate and selectivity. duq.edu Reactive force fields, such as ReaxFF, can be employed in MD simulations to model bond breaking and formation, allowing for the investigation of complex reaction mechanisms in larger systems. nih.govmdpi.com

Table 4: Utility of Molecular Dynamics Simulations for this compound

MD Simulation Type Focus of Study Information Obtained
Ab initio MD (AIMD)Small systems with high accuracyDetailed electronic and structural changes during a reaction
Classical MD with Reactive Force FieldsLarge systems over longer timescalesReaction pathways, kinetics, and solvent effects
MD with Enhanced SamplingFree energy landscapesUnderstanding of reaction barriers and intermediates

Application of Quantum Chemical Tools in Reaction Mechanism Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for elucidating the complex reaction mechanisms of organic molecules. researchgate.netsmu.edu For electrophilic compounds like this compound, these computational tools provide profound insights into reaction pathways, transition state geometries, and the energetic factors governing product formation. While specific computational studies exclusively targeting this compound are not extensively documented in dedicated publications, the principles and methodologies are well-established through research on closely related α,β-unsaturated systems and chloroacrylates. These studies serve as a robust framework for understanding its reactivity in key transformations such as nucleophilic vinylic substitution, cycloaddition reactions, and polymerization.

Nucleophilic Substitution Reactions

This compound is susceptible to nucleophilic attack at the β-carbon, leading to the substitution of the chlorine atom. Quantum chemical methods are pivotal in dissecting the mechanism of this vinylic substitution, which can proceed through different pathways, such as an addition-elimination or a concerted (SNV) mechanism.

DFT calculations can be employed to map the potential energy surface of the reaction. For instance, a theoretical study on the degradation of chloroacetanilide herbicides via nucleophilic substitution utilized the ωB97XD functional to evaluate activation energies and probe the reaction coordinate. mdpi.com A similar approach can be applied to this compound reacting with various nucleophiles. Computational models can predict the structure of the transition state and any transient intermediates. nih.gov For example, in an addition-elimination mechanism, a tetrahedral carbanionic intermediate would be formed. Calculations can determine the stability of this intermediate and the energy barriers for its formation and subsequent elimination of the chloride ion.

Furthermore, Natural Bond Orbital (NBO) analysis can be used to track charge distribution changes throughout the reaction, confirming the flow of electron density from the nucleophile to the electrophilic substrate and the subsequent cleavage of the carbon-chlorine bond. mdpi.com Such analyses on related molecules like (E)-3-chloro-acryloyl chloride show that the electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbon backbone, a factor that can be quantified through computational models.

Cycloaddition Reactions

The carbon-carbon double bond in this compound allows it to act as a dienophile or dipolarophile in cycloaddition reactions, such as the [4+2] Diels-Alder and [3+2] 1,3-dipolar cycloadditions. fiveable.memdpi.com These reactions are powerful tools for constructing six- and five-membered rings, respectively.

Theoretical studies are crucial for predicting the regio- and stereoselectivity of these reactions. Using DFT methods like B3LYP with basis sets such as 6-31G(d), researchers can model the transition states for different possible addition pathways (e.g., ortho vs. meta and endo vs. exo). koyauniversity.org A study on the [4+2] cycloaddition of trifluoroethylene (B1203016) with furan, for example, calculated the activation energies for endo and exo approaches, finding the exo pathway to be both kinetically and thermodynamically favored. koyauniversity.org A similar computational investigation for this compound would clarify the influence of the chloro and ethyl acrylate (B77674) substituents on the reaction's outcome.

Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) of the reactants is a common computational approach to rationalize reactivity and selectivity in cycloaddition reactions. The energies and coefficients of these orbitals determine the primary interactions between the diene/dipole and the this compound, explaining the observed regiochemistry. scielo.org.mxuom.ac.mu

Free-Radical Polymerization

Acrylates are well-known for their ability to undergo free-radical polymerization. While this compound itself is not a common monomer, computational studies on its isomer, ethyl α-chloroacrylate (ECA), provide a clear blueprint for how quantum chemistry can be used to understand its potential polymerization behavior. researchgate.netresearchgate.net

The kinetics of free-radical propagation have been successfully modeled using various DFT functionals. researchgate.netresearchgate.net These studies calculate the activation barriers and reaction enthalpies for the addition of a growing polymer radical to a monomer unit. By comparing different computational methods, researchers can identify functionals that provide the best agreement with experimental data.

Table 1: DFT Functionals Used in Modeling Free-Radical Propagation of Acrylates

Functional Description
B3LYP Becke, 3-parameter, Lee-Yang-Parr hybrid functional; widely used for geometry optimizations.
BMK Boese-Martin for Kinetics; a hybrid meta-GGA functional optimized for reaction barrier heights.
MPWB1K Modified Perdew-Wang-Becke functional; known for good performance in thermochemical kinetics.

| ωB97XD | Head-Gordon and co-workers' long-range corrected hybrid functional with dispersion. |

This table presents a selection of DFT functionals that have been applied to study the polymerization kinetics of acrylate monomers, including halogenated variants. researchgate.netmdpi.comresearchgate.net

These computational models can explore factors like chain length effects and the influence of substituents on the propagation rate constant (kp). For halogenated acrylates, the inductive electron-withdrawing effect of the halogen stabilizes the radical intermediate, which influences the reaction kinetics. Quantum chemical tools can precisely quantify these electronic effects and their impact on the polymerization mechanism.

Compound Index

Table 2: List of Mentioned Chemical Compounds

Compound Name
(E)-3-chloro-acryloyl chloride
2,3-dimethyl-1,3-butadiene
Acrylonitrile
Alachlor
Butyl acrylate
Butyl methacrylate (B99206)
Ethyl (E)-3-azido-2-{[(tert-butoxycarbonyl)amino]methyl}acrylate
Ethyl α-chloroacrylate (ECA) / Ethyl 2-chloroacrylate (B1238316)
Ethyl acrylate
Ethyl azinidine-2-carboxylate
Ethyl vinyl ketone
Fluoroacetate
Furan
Glycidyl methacrylate
Hexafluoropropylene
Hydroxyethyl acrylate
Maleic anhydride (B1165640)
Methyl acrylate (MA)
Methyl methacrylate (MMA)
Nitroethene
Phenylchloroform
Propachlor
Pyruvic aldehyde
Selenophene
Styrene (B11656)
Thiophene
Trifluoroethylene
Vinyl acetate
Vinylidene fluoride

Polymerization Studies of Ethyl E 3 Chloroacrylate As a Monomer

Free-Radical Polymerization Kinetics and Mechanisms

The kinetics and mechanisms of the free-radical polymerization of Ethyl (E)-3-chloroacrylate (ECA) have been the subject of detailed investigation, revealing a monomer with high reactivity.

Determination of Absolute Propagation Rate Constants

The absolute rate constants for the radical polymerization of ethyl α-chloroacrylate (ECA) were determined using the rotating sector method. scispace.com At 30°C, the propagation rate constant (kₚ) was found to be 1660 L·mol⁻¹·s⁻¹, and the termination rate constant (kₜ) was 3.33 × 10⁸ L·mol⁻¹·s⁻¹. scispace.comtandfonline.com The propagation rate of ECA is notably high, comparable to that of ethyl 2-cyanoacrylate, which has a kₚ of approximately 1,622 L·mol⁻¹·s⁻¹ at the same temperature. mdpi.com This similarity is attributed to the strong electron-withdrawing effects of the respective α-substituents (chlorine and nitrile), which effectively stabilize the propagating radicals. mdpi.com

In comparison, the kₚ values for other common acrylic monomers like methyl methacrylate (B99206) (MMA) and n-butyl methacrylate (n-BuMA) are significantly lower. mdpi.com The termination rate constant for ECA is similar to that of ethyl 2-fluoroacrylate (4.8 × 10⁸ M⁻¹ s⁻¹) but is two orders of magnitude larger than that of methyl acrylate (B77674) (4.3×10⁶ M⁻¹ s⁻¹). rsc.org

Table 1: Propagation Rate Coefficients (kₚ) of Selected Acrylates at 30°C

Compound Propagation Rate Constant (kₚ) in L·mol⁻¹·s⁻¹
Ethyl α-chloroacrylate (ECA) 1660
Ethyl 2-cyanoacrylate ~1622
Ethyl 2-fluoroacrylate 2150
Methyl methacrylate (MMA) ~300
n-Butyl methacrylate (n-BuMA) ~280

Data sourced from multiple studies. scispace.commdpi.comrsc.org

Influence of Substituents on Monomer and Polymer Radical Reactivity

The reactivity of both the this compound monomer and its polymer radical is significantly influenced by its substituents. scispace.comtandfonline.com The presence of both a chloro group and a carbethoxy group at the α-position enhances the monomer's reactivity toward various polymer radicals. tandfonline.com This high reactivity is attributed to the resonance effects of these substituents. scispace.com

The electron-withdrawing nature of the chlorine substituent plays a crucial role in stabilizing the propagating radical. This stabilization contributes to the high propagation rate constant observed during polymerization. Furthermore, the poly(ECA) radical itself is found to be more reactive than common polymer radicals, such as those derived from styrene (B11656) or methyl methacrylate. tandfonline.comafinitica.com The reactivity of a polymer radical in cross-propagation appears to increase with its electron-accepting capability, which facilitates the electron transfer necessary for forming a new carbon-carbon bond. tandfonline.com Quantum-chemical studies using the Q-e scheme also highlight the significant electronic effect (e value) of the chlorine substituent, which for one fluoroalkyl α-chloroacrylate monomer was determined to be 1.06, indicating its strong electron-withdrawing character. researchgate.net

Chain Length Effects on Polymerization Kinetics

The kinetics of free-radical polymerization can be dependent on the length of the growing polymer chain, particularly in the early stages of the reaction. rsc.org For acrylates in general, the first few propagation steps can be significantly faster than the rate observed for long polymer chains. rsc.org

Specific investigations into chain length effects for this compound have been performed using quantum chemical tools, such as Density Functional Theory (DFT). researchgate.netacs.orgacs.orgacs.org These studies modeled the kinetics by examining the addition reactions of monomeric, dimeric, trimeric, and tetrameric radicals to the monomer. researchgate.netacs.orgacs.org This approach allows for the calculation of propagation rate constants for the initial, short-chain growth steps (kP1, kP2, etc.). acs.org While detailed experimental data on the chain length dependence for this specific monomer are not widely available, these theoretical models provide insight into how reactivity changes as the polymer chain begins to form. researchgate.netacs.org

For acrylates as a family, termination rates are also known to be chain-length dependent, a phenomenon known as chain-length-dependent termination (CLDT). researchgate.net Studies on methyl, butyl, and dodecyl acrylate have shown that the termination rate coefficient, kₜ(i,i), varies for short chains before approaching a limiting value for long chains. researchgate.net This behavior is crucial for accurate kinetic modeling of polymerization systems. nih.gov

Stereoregular Polymerization

The synthesis of polymers with controlled stereochemistry (tacticity) from this compound has been achieved, yielding materials with varying structural arrangements.

Synthesis and Structure of Stereoregular Poly(ethyl α-chloroacrylate)

Stereoregular polymers of ethyl α-chloroacrylate have been synthesized using both free-radical and anionic initiation methods under a variety of conditions. researchgate.netresearchgate.netresearchgate.net These different polymerization techniques result in polymers with differing tacticities. researchgate.netresearchgate.netresearchgate.net Anionic polymerization of the monomer has been shown to yield polymers with relatively low molecular weights, typically less than 20,000. researchgate.netresearchgate.net

The structure and tacticity of the resulting poly(ethyl α-chloroacrylate) have been quantitatively analyzed using nuclear magnetic resonance (NMR) spectroscopy. researchgate.net Specifically, the triad (B1167595) tacticities (the relative orientation of three adjacent monomer units) were estimated from the ethoxy methyl peaks in the NMR spectrum. researchgate.netresearchgate.net In addition to NMR, infrared (IR) spectroscopy has also proven sensitive to the polymer's tacticity, with notable differences observed in the C-H bending region and the carbonyl band of polymers with different stereochemical structures. researchgate.netresearchgate.net While some studies noted that polymers formed from α-chloroacrylic esters gave amorphous X-ray diffraction patterns, others successfully prepared polymers with varying degrees of stereoregularity. researchgate.netkyoto-u.ac.jp

Control of Polymer Tacticity

The tacticity of poly(ethyl α-chloroacrylate) can be controlled by the choice of polymerization conditions, particularly the initiation method. researchgate.netresearchgate.netresearchgate.net Research has demonstrated that it is possible to produce polymers with tacticities ranging from predominantly syndiotactic (where the side groups alternate on opposite sides of the polymer backbone) to slightly isotactic (where side groups are on the same side). researchgate.netresearchgate.netresearchgate.net

Anionic and free-radical initiation methods produce polymers with different stereochemical makeups. researchgate.net This control over the arrangement of the side groups is critical as it directly influences the physical properties of the resulting polymer, such as crystallinity and solubility. youtube.com The ability to synthesize poly(ethyl α-chloroacrylate) with different tacticities opens possibilities for tailoring its material properties for specific applications. researchgate.netresearchgate.netresearchgate.net

Copolymerization Studies

This compound, also known as ethyl α-chloroacrylate (ECA), is a monomer that has been the subject of various copolymerization studies. Its reactivity is significantly influenced by the electron-withdrawing chlorine atom and the ester group attached to the same carbon atom of the double bond. These features make it an interesting candidate for copolymerization with both electron-donating and other electron-accepting monomers.

The copolymerization of monomers with significantly different electronic properties, such as an electron-accepting monomer and an electron-donating monomer, can lead to the formation of alternating copolymers. Styrene is a well-known electron-donating monomer. When copolymerized with strongly electron-accepting monomers, a high tendency for alternation is often observed.

In the case of α-chloroacrylates, the addition of a Lewis acid can induce a highly alternating sequence, even with moderately electron-donating monomers like styrene. For instance, studies on methyl α-chloroacrylate, a closely related monomer, have shown that in the presence of a Lewis acid such as diethylaluminum chloride, its copolymerization with styrene yields an alternating copolymer. acs.org The Lewis acid is believed to complex with the carbonyl group of the acrylate, further increasing its electron-accepting character and thereby promoting the alternating addition of the electron-donating styrene monomer. cmu.eduresearchgate.net This complex formation enhances the tendency for cross-propagation reactions over homopropagation, leading to a copolymer with a regular ...-styrene-alt-acrylate-... structure. cmu.edu While specific studies focusing solely on the ethyl ester with Lewis acids are less common in the provided literature, the behavior is expected to be analogous to that of methyl α-chloroacrylate due to their similar electronic and structural properties. acs.orgcmu.edu The statistical copolymerization of styrene and methyl α-chloroacrylate, without a Lewis acid, resulted in a coisotacticity of about 1.0, but this value decreased to 0.69 in the presence of ethylaluminum sesquichloride (EASC), indicating a change in the propagation mechanism towards alternation. cmu.edu

Reactivity ratios (r₁ and r₂) are critical parameters in copolymerization that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same monomer versus the other comonomer. nih.gov If r₁ > 1, the polymer radical prefers to add its own monomer. If r₁ < 1, it prefers to add the other monomer (cross-propagation). If r₁ ≈ 0, the monomer does not readily homopolymerize and will almost exclusively add the other monomer, which is a condition for alternating copolymerization. cmu.edu

The absolute rate constants for the radical polymerization of ethyl α-chloroacrylate (ECA) have been determined, providing insight into its reactivity. scispace.com At 30°C, the propagation rate constant (kₚ) was found to be 1660 L·mol⁻¹·s⁻¹ and the termination rate constant (kₜ) was 3.33 × 10⁸ L·mol⁻¹·s⁻¹. scispace.com

From these fundamental rate constants and copolymerization experiments, the reactivity ratios for ECA (M₁) with various comonomers (M₂) can be evaluated. These ratios are essential for predicting copolymer composition from the monomer feed ratio. nih.gov The table below summarizes the absolute rate constants for the cross-propagation in the copolymerization of ECA with styrene (St) and methyl methacrylate (MMA) at 30°C. scispace.com The reactivity of the poly(ECA) radical towards different monomers and the reactivity of ECA monomer towards different polymer radicals can be quantified by these cross-propagation constants.

Propagating RadicalMonomerCross-Propagation Rate Constant (k₁₂) (L·mol⁻¹·s⁻¹)
~ECA•Styrene4800
~ECA•Methyl Methacrylate1510
~Styrene•ECA6600
~Methyl Methacrylate•ECA5400

Data sourced from Yamada, B., Hayashi, T., & Otsu, T. (1983). scispace.com

The high values for the cross-propagation constants indicate that both the poly(ECA) radical readily reacts with styrene and methyl methacrylate, and that the ECA monomer is highly reactive towards the poly(styrene) and poly(methyl methacrylate) radicals. scispace.com This high mutual reactivity is a key factor in its copolymerization behavior.

Alternating Copolymerization with Styrene

Anionic Polymerization Considerations and Inhibition Strategies

Monomers with strong electron-withdrawing groups, such as the chloro and ester groups in this compound, are highly susceptible to anionic polymerization. mdpi.comafinitica.com The β-carbon of the double bond is rendered highly electrophilic (electron-poor), making it extremely reactive towards nucleophiles, including anions and even weak bases like water or alcohols. mdpi.com This high reactivity means that anionic polymerization can be initiated by trace amounts of basic impurities, making the process difficult to control and often leading to unwanted polymerization during synthesis or storage. afinitica.com

Due to this high susceptibility, radical polymerization of this compound and similar monomers can only be effectively carried out if anionic polymerization is suppressed. afinitica.com This is achieved by adding specific inhibitors that terminate anionic chain carriers before significant polymer growth can occur. mdpi.com These inhibitors are typically strong acids or Lewis acids. They work by protonating or complexing with the anionic initiating species or the propagating carbanion, effectively killing the anionic chain. mdpi.com

Commonly used inhibitors for suppressing the anionic polymerization of activated monomers like acrylates have been extensively studied. The selection of an inhibitor is crucial to ensure that it only affects the anionic pathway without interfering with the intended radical polymerization.

InhibitorTypeTypical Concentration
Acetic AcidProtic Acid~7.0 wt%
Dichloroacetic AcidProtic Acid-
Trifluoroacetic AcidProtic Acid-
Methanesulfonic Acid (MeSO₃H)Protic Acid-
1,3-PropanesultoneLewis Acid/Alkylation Agent~0.5 wt%
Boron Trifluoride (BF₃) complexesLewis Acid-

Data sourced from various studies on inhibiting anionic polymerization in activated monomers. mdpi.com

Studies comparing inhibitors have shown that both protic acids like acetic acid and other inhibitors like 1,3-propanesultone can effectively suppress anionic polymerization, allowing for the determination of kinetic rate constants for the radical polymerization process. mdpi.comafinitica.com For instance, in the polymerization of the closely related ethyl 2-cyanoacrylate, the propagation and termination rate constants determined in the presence of 7.0 wt% acetic acid were nearly identical to those measured with 0.5 wt% 1,3-propanesultone, indicating that both successfully inhibited the anionic pathway. mdpi.comafinitica.com

Advanced Research Challenges and Future Directions

Optimization of Stereoselective Synthesis Conditions

The synthesis of 3-chloroacrylate (B1242026) esters often results in a mixture of (E) and (Z) isomers, with the (E)-isomer frequently predominating in many reaction conditions. cmu.edu However, achieving high stereoselectivity for the (E)-isomer remains a significant challenge. Current methods, such as the palladium-catalyzed carbonylation of terminal acetylenes, have been developed to produce the (Z)-isomer with high selectivity, highlighting a gap in methodologies for selectively producing the (E)-isomer. cmu.eduacs.orgacs.org

Future research must focus on the following:

Solvent and Temperature Control: The polarity of the solvent has been shown to play a critical role in the stereochemical outcome of carbonylation reactions. cmu.edu Systematic studies are needed to map the solvent and temperature landscape to favor the (E)-isomer. For instance, low-polarity solvents like toluene (B28343) have been noted to favor the (E)-isomer in the synthesis of related acyl chlorides.

Ligand and Catalyst Design: In transition-metal-catalyzed syntheses, the ligand environment of the metal center is paramount. The development of novel ligands for palladium, rhodium, or other transition metals could sterically or electronically favor the formation of the transition state leading to the (E)-isomer.

Kinetic vs. Thermodynamic Control: Investigations into whether the (E)-isomer is the kinetic or thermodynamic product under various conditions are essential. For related compounds, low-temperature kinetic control has been shown to favor the (Z)-isomer, suggesting that thermodynamic conditions might favor the (E)-isomer. A thorough understanding of the reaction energy profile is required to exploit these differences.

A comparative analysis of conditions influencing isomer formation is presented below.

MethodTypical Predominant IsomerKey Influencing FactorsResearch Direction for (E)-SelectivityReference
Palladium-Catalyzed Carbonylation(Z)Solvent polarity, CuCl₂ amountExplore non-polar solvents and alternative co-catalysts. cmu.eduacs.org
Chromium(II)-Mediated Olefination(Z)Reaction with aldehydes and trihaloacetatesInvestigate alternative organometallic reagents that favor (E)-geometry. nih.gov
Chlorination of Acrylic Acid Derivatives(E)Steric hindrance in transition stateOptimize reaction with bulky reagents to enhance steric preference.

Resolution of Contradictory Spectroscopic and Mechanistic Data

While spectroscopic methods like NMR are used to characterize haloacrylate isomers, ambiguities can arise. acs.org Furthermore, the mechanistic understanding of reactions involving ethyl (E)-3-chloroacrylate is not fully complete. For example, detailed mechanistic studies have focused on the enzymatic dehalogenation of the parent acid, trans-3-chloroacrylic acid, revealing complex pathways involving covalent intermediates or direct water-mediated hydrolysis. nih.govnih.govacs.org However, the specific reactivity of the ethyl ester under similar or different conditions is less understood.

Future research should aim to:

Conduct Advanced Spectroscopic Studies: Employing advanced 2D NMR techniques (NOESY, ROESY) to unambiguously determine the stereochemistry of reaction products and intermediates.

Perform Computational Modeling: Density Functional Theory (DFT) calculations can elucidate the energetics of E/Z isomerization and reaction transition states, helping to resolve why one isomer is favored over another. mdpi.commdpi.com Such studies can also predict spectroscopic signatures to compare with experimental data.

Investigate Reaction Mechanisms: Detailed kinetic and isotopic labeling studies are needed for key reactions, such as nucleophilic substitutions and cycloadditions, to build a comprehensive mechanistic picture beyond enzymatic systems. This includes understanding its behavior as a Michael acceptor.

Development of Sustainable and Energy-Efficient Synthetic Routes

Many current synthetic protocols for haloacrylates rely on stoichiometric amounts of heavy metals (e.g., copper, chromium), high temperatures, or hazardous reagents like thionyl chloride, which are not environmentally benign. cmu.edunih.gov The development of "green" synthetic routes is a major challenge.

Future directions include:

Catalytic Approaches: Designing highly efficient catalytic systems that operate under mild conditions with low catalyst loadings, thereby minimizing waste and energy consumption. nih.gov The use of earth-abundant metal catalysts would be a significant advancement.

Continuous-Flow Synthesis: Implementing continuous-flow reactor technologies can offer better control over reaction parameters, improve safety, and allow for easier scale-up compared to batch processes. mdpi.com

Biocatalysis: Exploring enzymatic or whole-cell biocatalytic methods for the synthesis of this compound. Enzymes like dehalogenases, if their function can be reversed or repurposed, or other enzymes could offer highly selective and sustainable production routes. rochester.edu

Exploration of Novel Catalytic Systems for Enhanced Selectivity

While palladium and rhodium catalysts are prevalent, there is a need to explore a wider range of catalytic systems to improve efficiency and selectivity. cmu.eduresearchgate.net The reliance on expensive precious metals limits large-scale industrial applications.

Key research avenues are:

Non-Precious Metal Catalysis: Investigating catalysts based on iron, copper, nickel, or manganese that can mimic the reactivity of precious metals in reactions like carbonylation or cross-coupling. researchgate.net

Supramolecular Catalysis: Designing host-guest catalyst systems where a supramolecular host binds the substrate in a specific orientation, thereby directing the reaction to produce the (E)-isomer with high selectivity. wikipedia.org This approach mimics enzymatic catalysis by using non-covalent interactions to control reactivity.

Photocatalysis and Electrocatalysis: Utilizing light or electricity to drive the synthesis under mild conditions. Visible-light-mediated activation of vinyl halides is an emerging area that could be applied to develop new routes to this compound. uni-regensburg.de

Uncovering New Reaction Pathways and Reactivity Patterns

The current known reactivity of this compound is primarily centered on its function as a Michael acceptor, a monomer for polymerization, and a substrate in annulation reactions. researchgate.net There is vast potential to uncover new synthetic applications for this versatile building block.

Future research should explore:

Complex Cycloadditions: Moving beyond simple annulations to investigate its participation in higher-order cycloaddition reactions to construct complex polycyclic systems.

Cross-Coupling Reactions: Utilizing the vinyl chloride moiety in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of functionalized acrylates.

Domino and Cascade Reactions: Designing multi-step, one-pot reactions where this compound is the starting material for a cascade sequence, enabling the rapid assembly of complex molecular architectures. thieme-connect.com

Advanced Applications in Materials Science and Biological Chemistry

The current applications of this compound are mainly as a monomer in polymer synthesis and as an intermediate for bioactive compounds. smolecule.com The challenge is to leverage its unique structure for more advanced, high-value applications.

Prospective areas for investigation include:

Functional Polymers and Materials: Synthesizing polymers where the chlorine atom serves as a handle for post-polymerization modification, allowing for the creation of functional materials with tailored properties, such as sensors, self-healing materials, or materials for energy storage.

π-Conjugated Systems: Using it as a building block for π-conjugated polymers, which could have applications in organic electronics like organic light-emitting diodes (OLEDs) or photovoltaics. smolecule.com

Chemical Biology Probes: Developing this compound derivatives as covalent probes to study enzyme function or protein-protein interactions. Its reactivity towards nucleophilic residues in proteins could be harnessed for activity-based protein profiling. nih.gov

Medicinal Chemistry Scaffolds: Employing it in the synthesis of novel heterocyclic scaffolds for drug discovery, building upon its known use as a precursor for pharmaceuticals. nih.gov

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Ethyl (E)-3-chloroacrylate with high stereochemical purity?

  • Methodological Answer : The synthesis typically involves esterification of (E)-3-chloroacrylic acid with ethanol under acid catalysis. To ensure stereochemical purity, use anhydrous conditions and inert gas (e.g., N₂) to prevent isomerization. Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using X-ray crystallography or nuclear Overhauser effect (NOE) NMR . For optimization, vary catalysts (e.g., H₂SO₄ vs. p-toluenesulfonic acid) and solvent polarity to minimize side reactions.

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous stereochemical assignment, as demonstrated in studies of structurally analogous (Z)-ethyl 3-(4-chlorophenyl) acrylates . Complement this with NOE NMR to detect spatial proximity of protons or computational geometry optimization (e.g., DFT calculations). For dynamic systems, variable-temperature NMR can assess configurational stability.

Q. What analytical techniques are critical for quantifying this compound in complex reaction mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is optimal due to its sensitivity for volatile esters. For polar byproducts, reverse-phase HPLC with UV detection (λ = 210–220 nm) is effective. Calibrate using synthetic standards and validate with spike-recovery experiments. Reference NIST protocols for ethyl acetate quantification as a model .

Advanced Research Questions

Q. How do enzymatic dehalogenases differentiate between cis and trans isomers of 3-chloroacrylate derivatives?

  • Methodological Answer : cis-3-Chloroacrylic acid dehalogenase (CaaD) and trans-specific enzymes employ distinct active-site geometries to bind isomers. Use site-directed mutagenesis to probe key residues (e.g., Pro-1 in CaaD) and kinetic assays (stopped-flow spectrophotometry) to measure isomer-specific activity . Molecular docking simulations can further elucidate steric and electronic selectivity factors .

Q. What experimental strategies resolve contradictions in proposed biodegradation pathways for chloroacrylates?

  • Methodological Answer : Conflicting pathways (e.g., hydrolase-mediated vs. monooxygenase-initiated degradation) require isotopic tracing (¹³C/¹⁸O labeling) to track intermediates. For aerobic systems, use knockout microbial strains (e.g., Pseudomonas pavonaceae mutants) to isolate pathway contributions. Compare kinetic parameters (kₐₜ/Kₘ) of purified enzymes to identify dominant routes .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to predict sites vulnerable to nucleophilic attack (e.g., β-carbon). Compare frontier molecular orbitals (HOMO/LUMO) with experimental kinetic data. Validate using Hammett substituent constants for analogous acrylates .

Q. What challenges arise in isolating this compound from reaction byproducts, and how can they be mitigated?

  • Methodological Answer : Co-elution with Z-isomers or unreacted precursors necessitates high-resolution techniques like preparative HPLC with chiral columns or simulated moving bed (SMB) chromatography. For thermal instability, employ low-temperature vacuum distillation. Solvent selection (e.g., hexane/ethyl acetate mixtures) can exploit polarity differences, as modeled in ethyl acrylate separations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

  • Methodological Answer : Variability often stems from competing isomerization or solvent effects. Conduct a Design of Experiments (DoE) to systematically test variables (temperature, catalyst loading, solvent polarity). Use Arrhenius plots to identify temperature-sensitive steps. Cross-reference with crystallographic data to confirm product identity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.